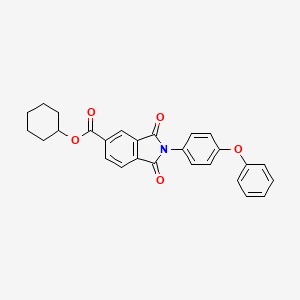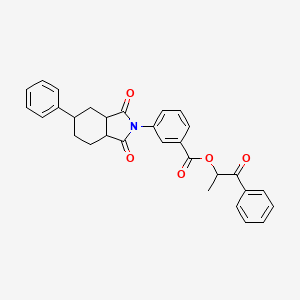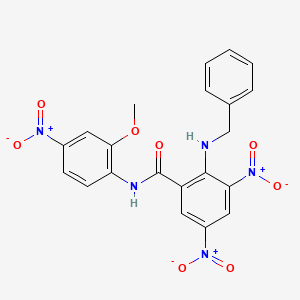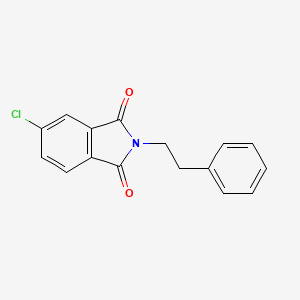![molecular formula C23H22N2O4S B12470292 N-benzyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12470292.png)
N-benzyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique benzoxazine ring structure, which is fused with a benzyl group and a sulfonyl group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N-benzyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves multiple steps. One common method includes the reaction of benzylamine with 4-methylbenzenesulfonyl chloride to form an intermediate, which is then cyclized with 2-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
N-benzyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-benzyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The benzoxazine ring structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
N-benzyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can be compared with similar compounds such as:
N-benzyl-4-[(4-methylphenyl)sulfonyl]benzamide: This compound lacks the benzoxazine ring, making it less versatile in certain applications.
N-benzyl-4-[(4-methylphenyl)sulfonyl]aniline:
Properties
Molecular Formula |
C23H22N2O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-benzyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H22N2O4S/c1-17-11-13-19(14-12-17)30(27,28)25-16-22(29-21-10-6-5-9-20(21)25)23(26)24-15-18-7-3-2-4-8-18/h2-14,22H,15-16H2,1H3,(H,24,26) |
InChI Key |
KSFZXIKAUYZHKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12470210.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12470217.png)

![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide](/img/structure/B12470223.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12470227.png)
![2-(Biphenyl-4-yl)-2-oxoethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12470235.png)
![4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile](/img/structure/B12470241.png)
![but-2-enedioic acid;5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12470250.png)


![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)benzamide](/img/structure/B12470269.png)
![1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12470282.png)


